N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
This compound features a fused pyrazolo-thiazolo-pyrimidine core substituted with a phenyl group at position 1 and an acetamide-linked 2,4-difluorophenyl moiety at position 4. Its molecular complexity arises from the tricyclic scaffold, which is structurally analogous to bioactive heterocycles targeting kinases or enzymes. The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the acetamide side chain facilitates hydrogen bonding in biological systems .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O2S/c22-12-6-7-17(16(23)8-12)25-18(29)9-14-11-31-21-26-19-15(20(30)27(14)21)10-24-28(19)13-4-2-1-3-5-13/h1-8,10,14H,9,11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDWBXRJSSDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 439.44 g/mol. The structure features a difluorophenyl group and a tetrahydropyrazolo-thiazolo-pyrimidine core which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15F2N5O2S |
| Molecular Weight | 439.44 g/mol |
| CAS Number | 946334-76-5 |
Antitumor Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit notable antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This activity is particularly relevant in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives can exhibit antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains and fungi due to its ability to disrupt microbial cell processes .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Cell Cycle Disruption : Studies suggest that it can induce apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways that are critical in both cancer progression and inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Antitumor Study : A derivative was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating potent activity.
Cell Line IC50 (µM) A549 (Lung) 5.0 MCF7 (Breast) 8.5 HeLa (Cervical) 6.0 - Anti-inflammatory Model : In a rat model of adjuvant arthritis, administration of the compound resulted in a significant reduction in paw swelling compared to controls.
- Antimicrobial Testing : The compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 15 µg/mL.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmacological agent . Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. The presence of both difluorophenyl and tetrahydropyrazolo-thiazolo-pyrimidine moieties enhances its biological activity profile.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , particularly against various cancer cell lines. Studies have demonstrated that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide has also shown promise as an antimicrobial agent . Its effectiveness against both gram-positive and gram-negative bacteria makes it a potential candidate for treating bacterial infections. Further studies are needed to elucidate its spectrum of activity and mechanism of action.
Pharmacological Insights
Pharmacological studies have highlighted the compound's potential as a therapeutic agent in treating various diseases beyond cancer and infections.
Neurological Applications
The unique structural attributes may allow the compound to cross the blood-brain barrier effectively. Preliminary studies suggest that it could be beneficial in treating neurological disorders such as Alzheimer's disease or other forms of dementia by modulating neurotransmitter systems.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Research into similar compounds has indicated that they can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could position this compound as a candidate for treating inflammatory conditions.
Drug Discovery and Development
The compound's unique chemical structure makes it an attractive target for further research in drug discovery programs.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its pharmacological properties. SAR studies can help identify which functional groups are essential for its efficacy and selectivity towards specific biological targets.
Synthesis and Optimization
The synthesis of this compound has been explored in various synthetic pathways. Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impact.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. What synthetic strategies are employed to construct the fused pyrazolo-thiazolo-pyrimidine core in this compound?
The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:
- Cyclization : Reacting substituted pyrimidine precursors with thiazole-forming agents (e.g., Lawesson’s reagent) under reflux conditions in anhydrous solvents like toluene or DMF.
- Functionalization : Introducing the acetamide moiety via nucleophilic substitution using α-chloroacetamide derivatives, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
- Regioselectivity control : Substituent positioning is achieved by optimizing reaction temperatures (80–120°C) and stoichiometric ratios of reagents to direct cyclization pathways .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves atomic positions in the fused heterocyclic system, particularly confirming the stereochemistry of the tetrahydropyrimidine ring .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine carbonyl carbons at δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] peak matching calculated mass within 3 ppm error) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of the final cyclization step?
- Parameter screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading, reaction time). For example, highlights optimizing flow-chemistry parameters (residence time, temperature) to enhance diazomethane intermediate stability.
- Response surface modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 110°C, 12-hour reaction time) to maximize yield while minimizing byproducts like hydrolyzed acetamide derivatives .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity.
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., via cytochrome P450 enzymes) contributes to inconsistent IC values .
- Structural analogs : Compare activity of derivatives lacking the 2,4-difluorophenyl group to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s binding mode to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., targeting JAK2 or CDK2). Focus on hydrogen bonding between the pyrimidine carbonyl and kinase hinge regions.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding poses, emphasizing fluorine-mediated hydrophobic interactions .
Q. How to address low solubility in aqueous buffers during in vitro testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
